Difluoroiodotoluene

Beschreibung

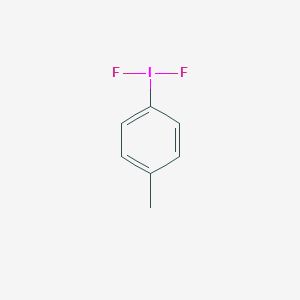

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

371-11-9 |

|---|---|

Molekularformel |

C7H7F2I-2 |

Molekulargewicht |

256.03 g/mol |

IUPAC-Name |

1-iodo-4-methylbenzene;difluoride |

InChI |

InChI=1S/C7H7I.2FH/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H3;2*1H/p-2 |

InChI-Schlüssel |

PRWFBLUVLWFEMJ-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)I(F)F |

Kanonische SMILES |

CC1=CC=C(C=C1)I.[F-].[F-] |

Piktogramme |

Corrosive; Irritant |

Synonyme |

P-(DIFLUOROIODO)TOLUENE; 4-IodotolueneDifluoride(Tol-If2); tol-IF2; 4-IODOTOLUENE DIFLUORIDE (TOL-IF2) ,98%MIN; 4-Iodotoluene difluoride; p-Tolyliododifluoride |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Difluoroiodotoluene

Classical Preparative Routes to (Difluoroiodo)arenes

The foundational methods for preparing (difluoroiodo)arenes were established in the early 20th century, laying the groundwork for future innovations in the synthesis of compounds like p-TolIF2.

Early Syntheses of p-TolIF2 (e.g., Weinland, Stille, Bockemüller Contributions)

The first preparation of a (difluoroiodo)arene was reported in 1903 by R. F. Weinland and W. Stille. hathitrust.org Their pioneering work, published in Justus Liebigs Annalen der Chemie, described the synthesis of these compounds, including the toluene (B28343) derivative, through the reaction of an iodosylarene with hydrofluoric acid. This method involved the initial oxidation of an iodoarene to the corresponding iodosylarene, which was then treated with aqueous hydrofluoric acid to yield the desired (difluoroiodo)arene.

Following this initial discovery, W. Bockemüller further contributed to the field by exploring the synthesis of various organic fluorine compounds. His work, detailed in Berichte der deutschen chemischen Gesellschaft, expanded the understanding and scope of these synthetic routes. The method developed by Dimroth and Bockemüller also provided a pathway to (difluoroiodo)arenes, further solidifying the classical approach to these valuable reagents. These early methods, while groundbreaking, often involved hazardous reagents and produced modest yields, prompting the development of more efficient and safer procedures.

Improved and Scalable Laboratory and Industrial Synthetic Procedures for Difluoroiodotoluene

Over time, significant improvements have been made to the synthesis of p-difluoroiodotoluene (p-TolIF2), leading to more practical, scalable, and safer laboratory and industrial procedures. A widely adopted modern approach is a detailed three-step synthesis that can be performed on a multi-gram scale, consistently providing a high-quality product suitable for long-term storage. researchgate.netnih.gov

This improved synthesis begins with the oxidation of p-iodotoluene. Common methods for this oxidation include conversion to p-TolI(OAc)2 or p-TolICl2. hathitrust.org The latter is often favored for its rapid and reproducible nature, which can be achieved by treating p-iodotoluene with chlorine gas generated in situ. The resulting p-iodotoluene dichloride is then converted to p-iodosotoluene. This is typically accomplished through basic hydrolysis, for instance, by the dropwise addition of aqueous sodium hydroxide. hathitrust.org

The final and critical step is the fluorination of p-iodosotoluene to yield p-TolIF2. This is achieved by treating the p-iodosotoluene with a commodity chemical, 48% aqueous hydrofluoric acid (HF). researchgate.netnih.gov This procedure offers a significant cost advantage over other methods and is a key feature of its scalability. nih.gov The reaction is typically carried out in a suitable solvent like chloroform (B151607) in a vessel resistant to HF, such as Teflon. hathitrust.org After the reaction is complete, the product is isolated and dried to yield p-TolIF2 as a solid. This modern, scalable synthesis is summarized in the following table:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | p-Iodotoluene | In situ generated Cl2 | p-Iodotoluene dichloride |

| 2 | p-Iodotoluene dichloride | Aqueous NaOH | p-Iodosotoluene |

| 3 | p-Iodosotoluene | 48% Aqueous HF | p-(Difluoroiodo)toluene |

Contemporary Approaches for In Situ Generation of this compound

Due to the often-unstable nature of (difluoroiodo)arenes, contemporary synthetic strategies frequently focus on their in situ generation. This approach avoids the need to isolate the reagent, allowing for its immediate use in subsequent reactions.

Oxidative Fluorination Methods for this compound

Oxidative fluorination of iodoarenes provides a direct route to (difluoroiodo)arenes without the need to pre-form an iodosylarene intermediate. A notable development in this area is the use of Selectfluor®, a commercially available electrophilic fluorinating agent. google.com An efficient synthesis of p-TolIF2 from p-iodotoluene and Selectfluor has been reported. google.com To enhance safety and simplify the reaction setup, an HF-free protocol has also been devised using cesium fluoride (B91410) (CsF) as the fluoride source. google.com

Another effective method for the oxidative fluorination of iodoarenes involves the use of trichloroisocyanuric acid (TCICA) in combination with potassium fluoride (KF). This approach has been shown to produce difluoro(aryl)-λ3-iodanes. While this method was initially explored with 4-iodotoluene (B166478), it was observed to result in a low yield of the desired product. researchgate.net

The general scheme for oxidative fluorination is as follows:

Electrochemical Synthesis and Regeneration of this compound

Electrochemical methods offer a powerful and sustainable approach to the synthesis and in situ generation of (difluoroiodo)arenes. researchgate.net These methods avoid the use of stoichiometric chemical oxidants, which is a significant advantage from both an environmental and economic perspective. researchgate.net A scalable and versatile electrochemical fluorination protocol has been developed that proceeds through a transient (difluoroiodo)arene, generated by the anodic oxidation of an iodoarene mediator. researchgate.net

This electrochemical synthesis is typically carried out in a flow system, which allows for the uninterrupted generation and immediate consumption of the sensitive (difluoroiodo)arene species. researchgate.net The anodic oxidation of 4-iodotoluene can achieve full conversion and quantitative yield using an amine-HF salt as the electrolyte and fluoride source. researchgate.net The generated p-TolIF2 can then be directly used in downstream reactions within the flow system, enhancing safety and efficiency. researchgate.net

Furthermore, the concept of electrochemical regeneration has been explored for various chemical systems, which could potentially be applied to extend the useful lifetime of reagents in processes involving this compound. chemrxiv.orgchemrxiv.org

The key advantages of the electrochemical approach are summarized below:

| Feature | Description |

| Sustainability | Avoids stoichiometric chemical oxidants. |

| Safety | In situ generation and immediate consumption in a closed flow system minimizes handling of hazardous reagents. |

| Scalability | Flow chemistry allows for continuous production. |

| Versatility | Can be coupled with a wide range of downstream reactions. |

Reaction Mechanisms and Mechanistic Investigations of Difluoroiodotoluene Mediated Transformations

Electrophilic Fluorine Transfer Mechanisms

Difluoroiodotoluene functions as an electrophilic fluorinating agent, facilitating the introduction of fluorine atoms into various substrates. ucl.ac.uk The precise mechanisms of electrophilic fluorination, including those involving DFIT, remain a subject of ongoing investigation, with debates often revolving around whether reactions proceed via a nucleophilic substitution (SN2) or a single-electron transfer (SET) pathway. wikipedia.org For transformations involving sulfur functionalities, a polar mechanism initiated by nucleophilic attack at the iodine center has been proposed as the dominant mode of reactivity. ucl.ac.uk In the context of fluorocyclization reactions, the "fluorination first" pathway exemplifies an electrophilic fluorine transfer, where DFIT initially activates the substrate before fluorine incorporation. nih.gov, frontiersin.org, frontiersin.org

Single Fluorine Atom Transfer Pathways

In many DFIT-mediated reactions, the transfer of a single fluorine atom is a key mechanistic step. For instance, in the "fluorination first" mechanism observed in the fluorocyclization of unsaturated alcohols, DFIT activates the alkene by forming an iodine(III)-π intermediate. This intermediate then undergoes a subsequent fluorination step, effectively transferring a single fluorine atom from the reagent to the substrate. nih.gov, frontiersin.org While not directly related to DFIT, the concept of single-electron transfer followed by fluorine atom transfer has been observed in other electrophilic fluorination systems, such as those involving Pd(IV)-F complexes, providing a broader context for such pathways in fluorine chemistry. nih.gov, udg.edu

Dual Fluorine Atom Transfer Pathways

This compound is capable of transferring both of its fluorine atoms to a substrate in certain transformations. For example, in the fluorination of sulfur-containing lactams, DFIT can introduce two fluorine atoms through an additive-Pummerer process. researchgate.net Furthermore, DFIT has been shown to deliver β,β-difluoroalkyl arenes and allylic gem-difluorides, where both fluorine atoms originating from the difluoroiodoarene reagent are incorporated into the final products. researchgate.net This indicates a dual fluorine atom transfer capability, contributing to the versatility of DFIT in synthetic applications.

Ligand Exchange and Hypervalent Bonding Dynamics in this compound Reactivity

The unique reactivity of hypervalent iodine compounds, including DFIT, is intrinsically linked to their distinctive bonding characteristics, often described as a linear, three-center-four-electron (3c-4e) bond (L-I-L). acs.org Ligand exchange is a fundamental reaction type for hypervalent iodine compounds, influencing their synthesis and reactivity. acs.org, researchgate.net, savemyexams.com The preparation of (difluoroiodo)arenes like DFIT can occur through ligand exchange reactions between a hypervalent iodine compound and a fluoride (B91410) source. acs.org

A notable example of ligand exchange dynamics in DFIT reactivity involves its reactions with NH-sulfoximines. These reactions lead to the formation of novel hypervalent iodine(III) reagents, which subsequently participate in photocatalytic transformations, transferring both a fluoro and a sulfoximidoyl group onto styrenes. acs.org, d-nb.info, researchgate.net This initial ligand exchange step is crucial for generating the active species that mediate the subsequent fluorofunctionalization.

Specific Mechanistic Pathways in this compound-Promoted Reactions

Fluorocyclization Reactions

Fluorocyclization reactions represent a significant class of transformations promoted by this compound, enabling the synthesis of fluorinated cyclic compounds. nih.gov, frontiersin.org DFIT has been effectively employed in the intramolecular aminofluorination of unsaturated amines, leading to the formation of β-fluorinated piperidines and 3-fluoroazepanes. beilstein-journals.org Mechanistic investigations into these reactions often propose two primary pathways: the "fluorination first and cyclization later" mechanism and the "cyclization first and fluorination later" mechanism. nih.gov, frontiersin.org, frontiersin.org

Mechanism-Dependent Selectivity in Unsaturated Carboxylic Acids and Alcohols

Density functional theory (DFT) studies have provided critical insights into the mechanism-dependent selectivity observed in DFIT-promoted fluorocyclization of unsaturated carboxylic acids and alcohols. nih.gov, frontiersin.org, frontiersin.org, nih.gov, researchgate.net The pKa property of the functional group of the substrate is a key determinant in dictating the reaction mechanism and, consequently, the selectivity. nih.gov, frontiersin.org, frontiersin.org, nih.gov

Unsaturated Alcohols: For unsaturated alcohols, the preferred pathway is the "fluorination first and cyclization later" mechanism. nih.gov, frontiersin.org, frontiersin.org, nih.gov In this process, the unsaturated alcohol is initially activated by this compound, forming an iodine(III)-π intermediate. nih.gov, frontiersin.org This is followed by a Markovnikov fluorination transition state, leading to a 6-endo-tet cyclization and ultimately yielding the experimentally observed 6-endo ether product. nih.gov, frontiersin.org

Unsaturated Carboxylic Acids: In contrast, unsaturated carboxylic acids plausibly undergo a "cyclization first and fluorination later" mechanism. nih.gov, frontiersin.org, frontiersin.org, nih.gov After activation by the hypervalent iodine reagent, the unsaturated carboxylic acid undergoes a facile 5-exo-trig cyclization, followed by subsequent fluorination to produce the experimentally observed 5-exo lactone product. nih.gov, frontiersin.org This divergence in mechanism and selectivity underscores the intricate interplay between substrate structure and reaction pathway in DFIT-mediated transformations. nih.gov, frontiersin.org

The following table summarizes the mechanistic pathways and selectivity observed in the fluorocyclization of unsaturated carboxylic acids and alcohols with this compound:

| Substrate Type | Preferred Mechanistic Pathway | Cyclization Mode | Product Type | Key Determining Factor |

| Unsaturated Alcohols | Fluorination First, Cyclization Later | 6-endo-tet | Ether | pKa of functional group nih.gov, nih.gov |

| Unsaturated Carboxylic Acids | Cyclization First, Fluorination Later | 5-exo-trig | Lactone | pKa of functional group nih.gov, nih.gov |

Fluoro-Pummerer Rearrangements

This compound is a potent reagent for inducing Fluoro-Pummerer rearrangements, a class of reactions that introduce fluorine at the α-position of sulfur-containing compounds. This transformation typically proceeds via sulfonium (B1226848) ion intermediates. researchgate.netucl.ac.ukresearchgate.netresearchgate.netucl.ac.uk Electron-withdrawing groups in the α-position of the substrate are known to promote this reaction. ucl.ac.uk

The α-fluorination of α-phenylsulfanylacetamides and α-phenylsulfanyl esters using DFIT occurs through a Fluoro-Pummerer reaction. The proposed mechanism involves an initial electrophilic attack by the DFIT (or a Lewis acid generated from it) on the sulfur atom of the sulfide, forming a sulfonium intermediate. This intermediate then undergoes a rearrangement, leading to the migration of an alkyl or aryl group from sulfur to a neighboring carbon atom, accompanied by the expulsion of a leaving group, ultimately yielding the α-fluoro sulfides. researchgate.netresearchgate.netacs.org

For N-phenyl amides, an intramolecular Friedel-Crafts reaction can compete with the α-fluorination, potentially leading to the formation of heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net Furthermore, if β-hydrogens are present in the substrate, an elimination reaction can occur, resulting in the formation of vinyl sulfides. researchgate.netucl.ac.ukresearchgate.netucl.ac.uk

The reactivity of this compound allows for sequential fluorination and oxidation of sulfur-containing substrates. When α-phenylsulfanyl esters are treated with one equivalent of DFIT, α-fluoro sulfides are produced in good yields. researchgate.netresearchgate.net Increasing the amount of DFIT to a second equivalent can lead to the formation of α,α-difluoro sulfides, and a third equivalent can further oxidize these to α-fluoro sulfoxides. researchgate.netucl.ac.ukresearchgate.netucl.ac.uk This sequential reactivity has been synthetically exploited, for instance, in the one-pot synthesis of 3-fluoro-2(5H)-furanone starting from α-phenylsulfanylbutyrolactone. researchgate.netresearchgate.net

Moreover, vinyl sulfides, which can be formed when substrates possess β-hydrogens, are capable of undergoing further reactions with excess DFIT. This leads to a novel tandem Pummerer-Additive-Pummerer process, resulting in the synthesis of α,β-difluoro sulfides, including novel 3,4-difluoro pyrrolidinones and piperidinones. researchgate.netucl.ac.ukucl.ac.uk

Table 2: Sequential Fluorination-Oxidation of α-Phenylsulfanyl Esters with DFIT

| Equivalent(s) of DFIT | Product Type |

| 1 | α-Fluoro Sulfides |

| 2 | α,α-Difluoro Sulfides |

| 3 | α-Fluoro Sulfoxides |

Fluorinative Rearrangements of Alkenes and Allenes

This compound is also effective in promoting fluorinative rearrangements of unsaturated systems, including alkenes and allenes. Phenylallenes, for example, undergo fluorinative rearrangement in the presence of DFIT and a Lewis acid (e.g., BF₃·OEt₂), yielding α-(difluoromethyl)styrenes. This reaction is notable for its high chemoselectivity towards the internal allene (B1206475) π-bond and remarkable regioselectivity during the fluorination event. acs.orgresearchgate.net

DFIT has also been employed in chemoselective fluorinative ring expansion reactions of benzo-fused carbocycles and heterocycles, providing β,β-difluoroalkyl arenes and allylic gem-difluorides. The proposed mechanism for these transformations involves 1,2-phenyl shifts, offering a single-step access to important fluorinated building blocks. researchgate.net Additionally, fluorinative ring-contraction of cyclic alkenes with p-iodotoluene difluoride has been reported. acs.orgsci-hub.se

Radical Processes in this compound-Initiated Reactions

Recent mechanistic investigations have increasingly highlighted the involvement of radical intermediates in various this compound-initiated reactions. d-nb.infonih.govacs.org For instance, DFIT reacts with NH-sulfoximines to generate new hypervalent iodine(III) reagents. These reagents can then photocatalytically transfer a fluoro group and a sulfoximidoyl group onto styrenes with high regioselectivity. d-nb.infonih.gov

The mechanism for such transformations often proceeds via nitrogen-centered radicals, which are formed through photocatalysis. d-nb.infonih.gov A key step involves the formation of a benzylic radical intermediate, which is crucial for the observed high regioselectivity. This benzylic radical is subsequently oxidized via single-electron transfer (SET) to a benzylic cation, which then reacts with fluoride to yield the final fluorinated product. d-nb.info Hypervalent iodine compounds are known to generate O-radicals from various substrates (e.g., alcohols, acetals, acids), which can undergo β-scission to form C-radicals. These C-radicals can then be oxidized to cationic intermediates, which are susceptible to nucleophilic attack, providing a metal-free synthetic protocol for accessing various bioactive compounds. frontiersin.org

Table 3: Examples of DFIT-Mediated Radical Processes

| Substrate Type | DFIT Role | Key Intermediate(s) | Product Type | Regioselectivity |

| Styrenes | Forms new HVI(III) reagents with sulfoximines | Benzylic radical | Fluoro-sulfoximidated styrenes | High |

| Alcohols/Acids | Generates O-radicals | C-radicals | Various functionalized products (via cations) | Varies |

Applications of Difluoroiodotoluene in Advanced Organic Synthesis

Functionalization of Unsaturated Systems

Phenylselenofluorination of Alkenes and Alkynes Using Difluoroiodotoluene

This compound (DFIT), often referred to as 4-iodotoluene (B166478) difluoride, is employed in the phenylselenofluorination of alkenes and alkynes in conjunction with diphenyldiselenide (PhSeSePh). In this reaction, DFIT serves as an efficient phenylselenofluorinating agent, which is generated in situ through the oxidation of diphenyldiselenide with DFIT in dichloromethane. lookchem.comresearchgate.netunina.itthieme-connect.com This method has been successfully applied to synthesize tetrasubstituted alkenyl selenides from alkynes, demonstrating high efficiency and broad functional group tolerance. researchgate.netresearchgate.net

Intramolecular Fluorination and Cyclization Reactions

Hypervalent iodine reagents, including this compound, are instrumental in promoting intramolecular fluorination and cyclization reactions. These transformations are highly valuable for the synthesis of fluorinated heterocycles, which are important building blocks in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms. beilstein-journals.orgnih.govfrontiersin.orgnih.govpsu.edu

This compound facilitates the intramolecular aminofluorination of unsaturated amines. In a common approach, DFIT is generated in situ from precursors such as 4-iodotoluene, pyridine·HF, and m-CPBA. beilstein-journals.org This method allows for the synthesis of β-fluorinated piperidines and 3-fluoroazepanes in good yields. beilstein-journals.org The efficiency of the reaction can be influenced by the presence of substituents on the alkene, with yields potentially decreasing in such cases. beilstein-journals.org Depending on the length of the alkyl chain in the unsaturated amine substrate, both 6-membered (piperidines) and 7-membered (azepanes) rings can be formed. beilstein-journals.org Early investigations into the use of chiral aryl iodides in these reactions indicated low enantiomeric excess in the resulting products. beilstein-journals.org The proposed mechanism for this transformation involves the activation of the alkene by the iodane (B103173), followed by an intramolecular nucleophilic attack from the nitrogen atom of the amine, and subsequent attack by fluoride (B91410) to yield the cyclized product. beilstein-journals.org

This compound, such as 4-tolyl difluoroiodane, in the presence of a fluoride source like pyridine·6HF, promotes the fluorocyclization of unsaturated alcohols and carboxylic acids. beilstein-journals.org Unsaturated alcohols typically yield fluorinated tetrahydrofurans and tetrahydropyrans, while unsaturated carboxylic acids cyclize to form 5-membered fluorinated lactones, such as fluorinated butyrolactone. beilstein-journals.org Moderate yields have been reported for the formation of racemic fluorinated tetrahydrofurans from unsaturated alcohols and for the fluorocyclization of 3-butenoic acid to its corresponding fluorinated butyrolactone. beilstein-journals.org

A notable aspect of these fluorocyclization reactions is their mechanism-dependent selectivity, particularly concerning the 6-endo versus 5-exo cyclization pathways. Density functional theory (DFT) studies have provided insights into this phenomenon. For unsaturated alcohols, the reaction preferentially follows a "fluorination first and cyclization later" mechanism, leading to the experimentally observed 6-endo ether products. nih.govfrontiersin.orgnih.govresearchgate.net In contrast, unsaturated carboxylic acids are proposed to undergo a "cyclization first and fluorination later" mechanism, resulting in the formation of 5-exo lactone products. nih.govfrontiersin.orgnih.govresearchgate.net The pKa property of the functional group in the substrate plays a crucial role in determining which mechanism is favored. nih.govfrontiersin.orgnih.govresearchgate.net For unsaturated carboxylic acids, the cyclization transition state has been calculated to be significantly lower in free energy than the alkene fluorination transition state, further supporting the preference for the "cyclization first" pathway. nih.gov

The following table summarizes the mechanistic pathways and products observed in the this compound-mediated fluorocyclization of unsaturated alcohols and carboxylic acids:

| Substrate Type | Proposed Mechanism | Selectivity Observed | Product Type |

| Unsaturated Alcohols | Fluorination first, cyclization later | 6-endo | Fluorinated Tetrahydrofurans/Tetrahydropyrans nih.govfrontiersin.orgnih.gov |

| Unsaturated Carboxylic Acids | Cyclization first, fluorination later | 5-exo | Fluorinated Lactones nih.govfrontiersin.orgnih.gov |

Regioselectivity and Stereoselectivity Control in this compound-Mediated Transformations

Regioselectivity refers to the preferential formation of one structural isomer over others, while stereoselectivity describes the preferential formation of one stereoisomer. chemistrydocs.comethz.ch In chemical reactions, controlling these aspects is crucial for synthesizing desired compounds with high purity and specific spatial arrangements. This control can often be achieved through the careful selection of reaction conditions, catalysts, and substrates. ethz.chnumberanalytics.com

In the context of this compound-mediated transformations:

Phenylselenofluorination: The phenylselenofluorination of alkenes and alkynes using DFIT and diphenyldiselenide has been reported to proceed with high stereo- and regioselectivity, leading to specific alkenyl selenide (B1212193) isomers. researchgate.net

Intramolecular Aminofluorination: For the intramolecular aminofluorination of unsaturated amines, particularly in the synthesis of β-fluoropiperidines, high regio- and stereoselectivity have been observed. For instance, reactions involving HF·Py in the presence of PhI(OPiv)2 and BF3·Et2O have yielded β-fluoropiperidines with high selectivity. chimia.ch

Fluorocyclization of Unsaturated Carboxylic Acids and Alcohols: While initial reports on the fluorocyclization of unsaturated carboxylic acids to lactones indicated poor or no stereoselectivity, researchgate.net the detailed mechanistic studies using DFT have illuminated the factors governing regioselectivity. The mechanism-dependent selectivity (6-endo vs. 5-exo) observed in these reactions, influenced by the pKa of the functional group, is a critical aspect of regiocontrol. This mechanistic understanding is vital for predicting and potentially controlling the outcome of these cyclizations. nih.govfrontiersin.orgnih.gov

Computational and Theoretical Studies on Difluoroiodotoluene Reactivity and Selectivity

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, allowing for the accurate determination of molecular structures, reaction energies, and the energy profiles of reaction pathways. mdpi.comresearchgate.net For reactions involving hypervalent iodine compounds like difluoroiodotoluene, DFT has been instrumental in mapping out the step-by-step mechanisms of complex transformations. researchgate.netnih.govresearchgate.net

Studies on related hypervalent λ3-iodanes show that these reagents can participate in diverse reaction types, including oxidative additions and reductive eliminations, which are mechanistically similar to processes seen in transition metal chemistry. nih.gov DFT calculations allow researchers to optimize the geometries of reactants, transition states, and products, and to construct free energy surface profiles that reveal the energetic feasibility of a proposed mechanism. nih.govresearchgate.netresearchgate.net

For instance, in the fluorination of α-phenylsulfanylacetamides using this compound (DFIT), the reaction proceeds via a fluoro-Pummerer mechanism. researchgate.net DFT studies on analogous systems help to model the activation of the substrate by the hypervalent iodine reagent, the formation of key intermediates, and the final fluorine transfer. Similarly, in the intramolecular aminofluorination of unsaturated amines, this compound, formed in situ, activates the alkene. nih.gov DFT calculations can model this activation step and the subsequent nucleophilic attack, providing calculated activation barriers that rationalize the observed reactivity.

A comparative DFT study on aryne formation using cyclic diaryl λ3-halonium compounds highlighted the superior reactivity of chlorane and bromane variants over iodane (B103173) reagents. The calculations revealed a significantly lower activation free energy for the deprotonation and C-X bond cleavage step for the λ3-chlorane compared to its heavier counterparts, which aligns with experimental observations. nih.gov

| Hypervalent Halogen Reagent | Activation Free Energy (kcal mol-1) | Key Mechanistic Step |

|---|---|---|

| Cyclic Diaryl λ3-Iodane | 16.2 | Concerted Deprotonation / C-I Cleavage |

| Cyclic Diaryl λ3-Bromane | 9.4 | Concerted Deprotonation / C-Br Cleavage |

| Cyclic Diaryl λ3-Chlorane | 4.3 | Concerted Deprotonation / C-Cl Cleavage |

Elucidation of Selectivity Control via Computational Modeling (e.g., Chemo- and Stereoselectivities)

One of the most powerful applications of computational modeling is in predicting and explaining the selectivity of organic reactions. rsc.orgrsc.org DFT calculations can determine the energy barriers for competing reaction pathways, with the lowest-energy path corresponding to the major observed product. This approach is crucial for understanding chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and stereoselectivity (the spatial arrangement of the product). rsc.orgmasterorganicchemistry.com

For example, computational studies on the reactions of cyclic diaryl λ3-halonium reagents with phenols revealed a solvent-dependent chemoselectivity between C-O and C-C bond formation. DFT calculations were able to rationalize this switch by modeling the key transition states in different solvent environments, thereby explaining the experimental outcomes. nih.gov Similarly, these studies explained a switch in regioselectivity from meta- to ortho-arylation based on the electronic properties of substituents on the hypervalent iodine reagent. nih.gov

In the context of this compound, which is used in fluorination reactions, DFT can be used to model the transition states for fluorination at different possible sites on a complex substrate. The calculated energy differences between these competing transition states can predict the regioselectivity of the fluorination. researchgate.net While stereoselectivity often requires the presence of a chiral influence, computational models can be used to design chiral hypervalent iodine reagents that deliver functionality in an enantioselective manner by calculating the transition state energies leading to different stereoisomers. rsc.orgscielo.br

Electronic Structure Analysis of this compound and Key Intermediates (e.g., LUMO analysis, hypervalent bonding characteristics)

The unique reactivity of hypervalent iodine compounds stems from their electronic structure. nih.govacs.org These molecules are often described as "hypervalent" because the central iodine atom formally has more than eight electrons in its valence shell. wikipedia.org Modern bonding theory explains this not through d-orbital participation, but through the concept of a three-center-four-electron (3c-4e) bond. acs.orgscripps.edu In a typical aryl-λ3-iodane (ArIX₂), the two electronegative ligands (X) and the iodine atom form a linear L-I-L arrangement, which constitutes a highly polarized and relatively weak hypervalent bond. nih.govacs.org Computational studies confirm this structure, showing a trigonal bipyramidal geometry where the aryl group and two lone pairs occupy the equatorial positions, while the electronegative ligands sit in the axial positions. nih.govprinceton.edu

Analysis of the Frontier Molecular Orbitals (FMOs), particularly the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding reactivity. researchgate.net For electrophilic reagents like those derived from this compound, the LUMO's location and energy indicate the site most susceptible to nucleophilic attack. In many hypervalent iodine reagents, the LUMO is localized along the axis of the hypervalent bond. researchgate.netrsc.org This localization makes the iodine atom highly electrophilic and facilitates the ligand exchange and reductive elimination steps that are central to its reactivity. princeton.edu The favorable reduction of the iodine(III) center to a normal valency iodobenzene (B50100) derivative is a key thermodynamic driving force for these reactions. princeton.edu

| Feature | Description | Implication for Reactivity |

|---|---|---|

| Valence State | Iodine(III), 10 valence electrons (decet) princeton.edu | High oxidation state, acts as an oxidant |

| Geometry | Pseudotrigonal bipyramidal nih.gov | Directs ligand positions and reactivity |

| Bonding | 3-center-4-electron (3c-4e) hypervalent bond acs.org | Creates a polarized, weak I-Ligand bond |

| LUMO | Often localized on the hypervalent bond axis researchgate.netrsc.org | Site of nucleophilic attack on the electrophilic iodine center |

Role of Acid Dissociation Constants (pKa) of Substrates in Determining Reaction Pathways via DFT

The acidity (pKa) of a substrate or the basicity of a reagent can profoundly influence reaction rates and mechanisms. In computational studies, the effects of pH and pKa can be modeled implicitly, using solvent models that account for bulk electrostatic effects, or explicitly, by including acid or base molecules in the calculation and modeling the proton transfer steps.

While specific DFT studies directly correlating the pKa of various substrates with the reaction pathways of this compound are not widely reported, the underlying principles are well-established in computational chemistry. For example, in reactions involving deprotonation, the pKa of the substrate is critical. A DFT calculation could compare the energy barriers for the deprotonation of two different substrates by a given base. The substrate with the lower pKa would be expected to have a lower activation barrier for proton removal, potentially opening up a reaction pathway that is inaccessible to a less acidic substrate.

In the synthesis of hypervalent reagents, Brønsted acids are sometimes used, and their strength can be a critical parameter. nih.gov Furthermore, some reactions mediated by hypervalent iodine require activation by an acid to generate a more reactive species. rsc.org DFT models can investigate these acid-activation steps, calculating the energy profiles for protonation at different sites and the subsequent reaction of the activated intermediate. By comparing these profiles for substrates of varying pKa, a computational model could, in principle, predict how substrate acidity dictates the feasibility and outcome of the reaction.

Spectroscopic Characterization Techniques in Research on Difluoroiodotoluene and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

19F NMR Spectroscopic Analysis in Fluorination Studies

Given the central role of fluorine in the chemistry of difluoroiodotoluene, 19F NMR spectroscopy is an exceptionally powerful and direct tool for analysis. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. Furthermore, the large chemical shift dispersion of 19F NMR (spanning approximately 800 ppm) provides excellent resolution, often allowing for the unambiguous identification of different fluorine environments within a molecule, even in complex mixtures.

In fluorination studies using this compound, 19F NMR is instrumental for several reasons:

Monitoring Reagent Consumption: The signal corresponding to this compound can be monitored to track the progress of the reaction.

Detecting Fluorinated Products: The appearance of new signals in the 19F NMR spectrum indicates the formation of C-F bonds. The chemical shift and coupling constants of these new signals provide crucial information about the structure of the fluorinated products.

Identifying Intermediates and Byproducts: Transient or stable fluorine-containing intermediates can be detected, offering mechanistic clues. For instance, in the fluorination of sulfur-containing compounds, 19F NMR can potentially be used to observe the interchange of iodine-fluorine, sulfur-fluorine, and carbon-fluorine bonds, as well as the liberation of fluoride (B91410) ions. A notable application is in the study of the Fluoro-Pummerer reaction, where this compound is used to synthesize α-fluoro sulfides.

The technique's high sensitivity makes it suitable for monitoring reactions even at low concentrations and can be adapted for in situ studies to gain real-time kinetic data.

1H and 13C NMR for Product Characterization and Isomer Ratio Determination

1H NMR Spectroscopy is used to analyze the proton environment. The introduction of a highly electronegative fluorine atom causes characteristic changes in the chemical shifts of nearby protons. Furthermore, through-bond spin-spin coupling between 1H and 19F nuclei (nJHF) results in splitting of the proton signals, which is invaluable for confirming the proximity of protons to the newly introduced fluorine atom. The magnitude of these coupling constants can help determine the spatial relationship between the coupled nuclei.

13C NMR Spectroscopy provides information about the carbon framework of the molecule. The carbon atom directly bonded to fluorine exhibits a large one-bond coupling constant (1JCF), resulting in a distinct doublet in the proton-decoupled 13C NMR spectrum. This large coupling is a definitive indicator of C-F bond formation. Smaller, long-range couplings (nJCF, where n > 1) can also be observed, providing further structural information.

Together, 1H and 13C NMR are routinely used to:

Confirm the identity of reaction products, such as the α-fluoro sulfides and 3,4-difluoro pyrrolidinones formed from reactions with this compound.

Determine the ratio of isomers (regioisomers or stereoisomers) by integrating the distinct signals corresponding to each isomer in the spectra.

Provide a complete structural assignment in conjunction with 2D NMR techniques.

Below is a representative table of NMR data for a product class obtainable using this compound.

| Compound Class | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Key Couplings (J, Hz) |

| α-Fluoro β-Keto Sulfide | 3.0-4.0 (m, CH2), 5.5-6.5 (d, CHF) | 85-95 (d, CHF), 190-200 (C=O) | -170 to -190 | 1JCF ≈ 180-250, 2JHF ≈ 45-55 |

2D NMR Techniques for Complex Structure Assignment

For molecules with complex structures or overlapping signals in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. These experiments correlate different nuclei through their spin-spin couplings, allowing for unambiguous assignment of the entire molecular structure.

Key 2D NMR experiments used in the study of this compound and its products include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the proton spin systems within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule.

19F-13C HSQC/HMBC: These specialized techniques correlate fluorine atoms with carbon atoms, leveraging the large nJCF couplings to map the carbon environment around the fluorine substituent.

19F-19F COSY: For products containing multiple fluorine atoms, this experiment identifies through-bond couplings between different fluorine nuclei.

These advanced 2D methods are crucial for the complete and accurate structural elucidation of novel fluorinated compounds synthesized using this compound.

X-ray Crystallography for Absolute Structural Determination of this compound Products and Complexes

While NMR spectroscopy provides invaluable information about molecular structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for absolute structural determination.

By irradiating a single crystal of a compound with X-rays, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom. This provides a wealth of structural information, including:

Bond Lengths: Precise measurement of the distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: Information about how molecules pack together in the crystal lattice, including non-covalent interactions like hydrogen bonds.

In the context of this compound chemistry, X-ray crystallography has been used to confirm the structure of the reagent itself. A study by Ye, Twamley, and Shreeve reported the synthesis and crystal structure of difluoro(4-methylphenyl)iodane. nih.govacs.orgacs.org The analysis provided unambiguous confirmation of the hypervalent iodine(III) center and its geometry. This technique is equally vital for characterizing novel or structurally complex fluorinated products and reaction intermediates that can be isolated as stable crystals.

Key Crystallographic Data for Difluoro(4-methylphenyl)iodane

| Parameter | Value |

| Chemical Formula | C7H7F2I |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.002(2) |

| b (Å) | 12.016(4) |

| c (Å) | 11.026(4) |

| β (°) | 100.27(3) |

| Volume (Å3) | 781.4(5) |

| Z | 4 |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

Understanding the mechanism of a chemical reaction requires knowledge of the reaction kinetics and the identification of transient intermediates. Advanced spectroscopic methods that allow for in situ monitoring (analyzing the reaction as it happens) are particularly powerful for this purpose.

In Situ NMR Spectroscopy: Modern NMR spectroscopy can be adapted to monitor reactions in real-time. By setting up the reaction directly inside an NMR tube within the spectrometer, spectra can be acquired at regular intervals. This approach provides a wealth of kinetic and mechanistic information. For reactions involving this compound, in situ19F NMR is especially advantageous. It allows researchers to simultaneously track the disappearance of the starting material (this compound), the appearance of fluorinated products, and potentially the formation and decay of fluorine-containing intermediates. This provides direct evidence for proposed reaction pathways and allows for the determination of reaction rates. While challenging for heterogeneous reactions, specialized setups with efficient mixing have been developed to enable in situ NMR monitoring even in complex systems. thno.org

Mass Spectrometry (MS) in Mechanistic Investigations: Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is an exceptional tool for identifying compounds and elucidating reaction mechanisms by detecting intermediates. Electrospray ionization (ESI) is a "soft" ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation, making it ideal for observing delicate reaction intermediates.

In the study of hypervalent iodine reagents, ESI-MS can be used to:

Identify Key Intermediates: By analyzing the reaction mixture at various time points, it is possible to "fish out" and identify the mass of proposed intermediates, such as iodosulfonium salts in the Fluoro-Pummerer reaction.

Provide Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment a selected ion and analyze its constituent parts, providing further structural clues about the intermediate.

Study Reaction Kinetics: By coupling mass spectrometry with rapid mixing techniques, it's possible to monitor fast reactions on timescales as short as microseconds, providing detailed kinetic profiles.

The combination of in situ NMR and advanced mass spectrometry techniques provides a comprehensive toolkit for unraveling the complex mechanisms of fluorination reactions mediated by this compound.

Future Research Directions and Emerging Trends in Difluoroiodotoluene Chemistry

Development of Catalytic and Enantioselective Difluoroiodotoluene-Mediated Reactions

The development of catalytic and enantioselective reactions mediated by this compound is a significant area of future research. While hypervalent iodine(III) fluorides, including DFIT, have been instrumental in various C–F bond formation procedures, their low chemical stability and hygroscopic nature often necessitate in situ preparation beilstein-journals.org. Research is actively exploring catalytic approaches to overcome these limitations and improve the efficiency and selectivity of DFIT-mediated transformations ucl.ac.ukbeilstein-journals.org.

Catalytic asymmetric synthesis aims to produce chiral molecules with high enantioselectivity, which is crucial for pharmaceutical, agrochemical, and fine chemical industries chiralpedia.comchiralpedia.com. Emerging trends in this broader field, which could be applied to DFIT chemistry, include the use of earth-abundant metals, the development of novel chiral ligands and catalysts, and the integration of biocatalysis and enzymes chiralpedia.comnumberanalytics.com. For instance, photocatalytic reactions involving this compound have shown promise in transferring fluoro and sulfoximidoyl groups onto styrenes with high regioselectivity, providing access to fluorine-containing N-functionalized sulfoximines nih.govresearchgate.net. This highlights the potential for developing new hypervalent iodine(III) reagents that can participate in catalytic cycles for enantioselective transformations nih.gov.

The design of chiral catalysts capable of controlling multiple stereochemical elements simultaneously is a challenging but critical area tu-chemnitz.de. Future research may focus on developing novel enantioselective reactions, particularly those involving the enantioconvergent transformation of racemic substrates, potentially through the discovery of new chiral catalysts using predictive data-driven approaches tu-chemnitz.demontclair.edu.

Integration of this compound Chemistry with Automation and Computer-Assisted Synthesis

The integration of this compound chemistry with automation and computer-assisted synthesis is an emerging trend aimed at accelerating discovery and optimizing synthetic processes. Automated flow chemistry systems, coupled with in-line analytical techniques, can provide real-time feedback and enable "closed-loop" optimization using machine learning or artificial intelligence (AI) algorithms syrris.comrsc.org. This allows for rapid exploration of reaction conditions and faster identification of optimal parameters syrris.commit.edu.

AI and machine learning are increasingly being applied to chemical synthesis and design, offering significant potential for drug discovery and chemical manufacturing syrris.comimperial.ac.ukmdpi.com. AI tools can assist chemists in various tasks, including synthetic route planning, condition recommendation, and forward reaction prediction, thereby reducing the time and effort traditionally spent on experimental optimization mdpi.comchimia.ch. Fully automated chemical synthesis using AI robots is a future trend, promising faster and more efficient synthesis, and even the production of compounds that are challenging to synthesize manually mdpi.com.

Expansion of Substrate Scope and Reaction Diversity for Broader Synthetic Utility

Expanding the substrate scope and reaction diversity of this compound-mediated reactions is crucial for broadening its synthetic utility. While the utility of hypervalent iodine difluorides like DFIT in fluorination is established, a substantial expansion of its scope is necessary for routine use in organic synthesis ucl.ac.uk.

Current research indicates that DFIT can participate in various transformations, such as the fluoro-Pummerer reaction, leading to the formation of α-fluoro sulfides and α,β-difluorosulfides ucl.ac.ukresearchgate.net. Efforts are underway to explore its reactivity with a wider range of functional groups and to discover novel reaction pathways. This includes investigating its application in the synthesis of complex molecules and in the functionalization of diverse substrates ucl.ac.uk.

The expansion of substrate scope often involves systematic analysis of chemical space and the use of data science tools to construct diverse and representative substrate sets princeton.educhemrxiv.org. This approach can help in identifying the limitations of reactions and building predictive models for reactivity princeton.edu. Future research will likely focus on developing new reaction methodologies that leverage the unique properties of DFIT to achieve transformations that are difficult or impossible with other reagents, thereby increasing its versatility in organic synthesis ucl.ac.uk.

Sustainable and Green Chemistry Aspects in this compound Utilization and Waste Minimization

Sustainable and green chemistry principles are increasingly vital in the utilization of this compound, focusing on waste minimization and environmental impact reduction. Green chemistry, also known as sustainable chemistry, aims to reduce or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products montclair.edumdpi.comwjarr.comresearchgate.nettcd.iejchr.org.

Key principles of green chemistry applicable to DFIT utilization include:

Prevention of Waste: Designing chemical syntheses to prevent waste generation is paramount. This involves developing methods that produce little or no waste, thereby reducing the burden on waste management systems montclair.edutcd.ieaarf.asia.

Atom Economy: Maximizing atom economy ensures that the maximum proportion of raw materials is incorporated into the final product, minimizing waste at the molecular level chiralpedia.commontclair.eduwjarr.comtcd.ieaarf.asiasavemyexams.com. For DFIT, this means optimizing reactions to ensure that as many atoms as possible from the starting materials and the reagent itself end up in the desired fluorinated product.

Less Hazardous Chemical Syntheses: Prioritizing the use of safer chemicals and reaction conditions that pose less harm to human health and the environment montclair.edutcd.ie. While DFIT is considered non-toxic and its byproduct iodotoluene is safe and potentially reusable, continuous efforts to find even greener alternatives or improve its handling are valuable ucl.ac.uk.

Use of Catalysts: Employing catalytic rather than stoichiometric reagents is a core green chemistry principle, as catalysts are effective in small amounts and can facilitate multiple reaction cycles, thereby minimizing waste montclair.edutcd.ie. Research into catalytic DFIT-mediated reactions aligns directly with this principle ucl.ac.ukbeilstein-journals.org.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than depletable ones montclair.edu.

Energy Efficiency: Designing reactions to minimize energy requirements, ideally operating at room temperature and pressure montclair.edu.

The focus on valorization and utilization of byproducts, like iodotoluene, is also a significant aspect of sustainable solutions in chemistry mdpi.com. By integrating these green chemistry principles, the future utilization of this compound can become more environmentally friendly, cost-effective, and aligned with the goals of a circular economy researchgate.netjchr.org.

Q & A

Basic: What are the established synthetic pathways for 2,5-difluoroiodotoluene (DFIT), and how do reaction conditions influence yield?

DFIT is typically synthesized via electrophilic aromatic substitution or halogen exchange reactions. For example, iodination of 2,5-difluorotoluene using iodine monochloride (ICl) under controlled temperature (0–5°C) can yield DFIT with ~85% purity, but optimization of stoichiometry and solvent polarity (e.g., dichloromethane vs. acetic acid) is critical to minimize byproducts like di-iodinated derivatives . Characterization via NMR and GC-MS is recommended to confirm regioselectivity and purity .

Basic: Which spectroscopic techniques are most effective for characterizing DFIT’s structural and electronic properties?

Key methods include:

- NMR : To confirm fluorine positions and detect electronic effects from the iodine substituent. Chemical shifts in DFIT typically appear at δ -110 to -115 ppm for ortho-fluorine due to iodine’s electron-withdrawing effects .

- X-ray crystallography : Resolves crystal packing and bond lengths, revealing steric interactions between iodine and fluorine atoms .

- Raman spectroscopy : Identifies vibrational modes influenced by halogen bonding, useful for comparing DFIT with analogous chloro/bromo derivatives .

Advanced: How can conflicting data on DFIT’s reactivity in cross-coupling reactions be systematically addressed?

Discrepancies in catalytic efficiency (e.g., Suzuki vs. Stille couplings) may arise from:

- Ligand-metal coordination : Screen palladium catalysts (e.g., Pd(PPh) vs. Pd(OAc)) to identify optimal ligand steric bulk for oxidative addition.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize iodonium intermediates, while non-polar solvents favor direct coupling.

- Controlled experiments : Replicate conflicting studies under identical conditions (temperature, moisture levels) and use kinetic profiling to isolate rate-determining steps .

Advanced: What experimental designs are recommended to probe DFIT’s role in radical-mediated mechanisms?

To investigate radical pathways:

- EPR spectroscopy : Detect transient iodine-centered radicals using spin traps like TEMPO.

- Isotopic labeling : Substitute with to track bond cleavage via mass spectrometry.

- Competition studies : Compare DFIT’s reactivity with bromo/chloro analogs under UV irradiation to assess halogen-specific radical stability .

Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for DFIT-based catalysis studies?

- Feasible : Ensure access to high-purity DFIT (≥95%) and specialized equipment (e.g., glovebox for air-sensitive reactions).

- Novel : Focus on underexplored applications, such as DFIT’s use in photo-redox catalysis.

- Relevant : Align with trends in sustainable chemistry (e.g., reducing heavy metal catalysts).

- Ethical : Address waste management of iodine byproducts .

Basic: What safety protocols are critical when handling DFIT in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine.

- Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure.

- Waste disposal : Neutralize residual DFIT with sodium thiosulfate before disposal .

Advanced: How can computational modeling complement experimental studies of DFIT’s reactivity?

- DFT calculations : Predict thermodynamic favorability of substitution pathways (e.g., iodine vs. fluorine displacement).

- Molecular dynamics simulations : Model solvation effects on transition-state geometries.

- Benchmarking : Validate computational results against experimental kinetic data (e.g., Arrhenius plots) .

Basic: What are the documented applications of DFIT in organic synthesis?

DFIT serves as:

- Electrophilic iodine source : For synthesizing iodinated aromatics in drug intermediates.

- Cross-coupling substrate : In Pd-catalyzed reactions to construct biaryl scaffolds.

- Halogen-bonding motif : In crystal engineering for supramolecular assemblies .

Advanced: How should researchers design studies to resolve contradictions in DFIT’s environmental persistence data?

- Comparative degradation assays : Expose DFIT to UV light, microbial consortia, and aqueous hydrolysis (pH 3–10) to identify dominant degradation pathways.

- Analytical quantification : Use LC-HRMS to track decomposition products and calculate half-lives under varied conditions .

Advanced: What strategies optimize DFIT’s regioselectivity in multi-component reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.